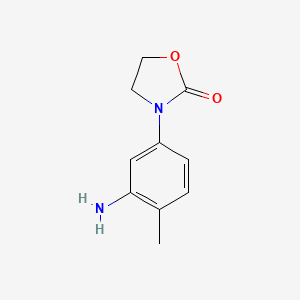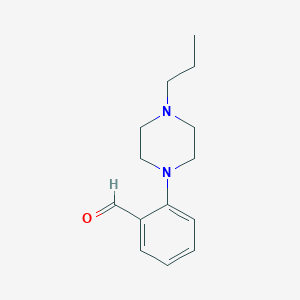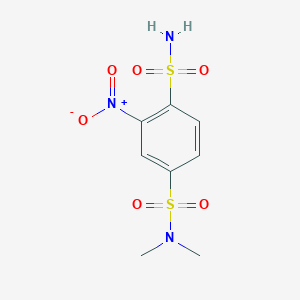![molecular formula C13H9ClF3NO B1519009 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine CAS No. 1039969-30-6](/img/structure/B1519009.png)
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine
Vue d'ensemble
Description
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine is a chloro (trifluoromethyl) pyridine . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine can be found in various databases . The molecular formula is C6H3ClF3N .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine are complex and varied. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine are unique due to the presence of the trifluoromethyl group. The molecular weight is 181.54 g/mol . The density is 1.417 g/mL at 25 °C .Applications De Recherche Scientifique
Agrochemical Industry
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly trifluoromethylpyridines (TFMP), are extensively used in crop protection. Fluazifop-butyl, a TFMP derivative, was the first to be introduced to the market. Since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Industry
Several pharmaceutical products containing the TFMP moiety have been approved for market use. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds. Many candidates are currently undergoing clinical trials .
Veterinary Medicine
TFMP derivatives are not only significant in human pharmaceuticals but also in veterinary medicine. Two veterinary products with the TFMP structure have been granted market approval, showcasing the versatility of this compound .
Synthesis of Crop-Protection Products
The high demand for TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is primarily for their use as chemical intermediates in synthesizing several crop-protection products. Various methods for synthesizing 2,3,5-DCTF have been reported, highlighting its importance in the industry .
Regioexhaustive Functionalization
2-Chloro-5-(trifluoromethyl)pyridine: may serve as a model substrate for regioexhaustive functionalization studies. This application is crucial for understanding how different substituents affect the chemical reactions and properties of the pyridine ring .
Advanced Chemical Intermediates
This compound is also used as an advanced chemical intermediate, which is a testament to its utility in complex chemical syntheses and the development of novel compounds with potential applications in various fields .
Functional Materials Development
The development of organic compounds containing fluorine, such as TFMP derivatives, has propelled advances in functional materials. These compounds’ effects on biological activities and physical properties have made them valuable in discovery chemistry .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-[[4-(trifluoromethyl)phenoxy]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-6-1-9(7-18-12)8-19-11-4-2-10(3-5-11)13(15,16)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQEOHDQAVIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)


![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1518931.png)

![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)



![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
amino}ethan-1-ol](/img/structure/B1518944.png)
![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)